Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester)
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Overview
Description
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C19H41NO3S2 It is an organosulfur compound that features a thiol group, an amino group, and a sulfate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) can be synthesized through a multi-step process involving the reaction of ethanethiol with heptadecylamine, followed by the introduction of a sulfate ester group. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ferric oxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Resulting from strong oxidation.
Substituted Amines: Produced through substitution reactions involving the amino group.
Scientific Research Applications
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems and as a model compound for studying thiol-based reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and amino groups. These interactions can lead to the modulation of biochemical pathways, including redox reactions and enzyme inhibition. The sulfate ester group may also play a role in enhancing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity but lacking the amino and sulfate ester groups.
2-(Dimethylamino)ethanethiol: Contains a dimethylamino group instead of the heptadecylamino group.
Tetradecyl hydrogen sulfate (ester): Similar sulfate ester group but with a different alkyl chain length.
Uniqueness
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) is unique due to its combination of a long alkyl chain, an amino group, and a sulfate ester group
Properties
CAS No. |
929-46-4 |
---|---|
Molecular Formula |
C19H41NO3S2 |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
1-(2-sulfosulfanylethylamino)heptadecane |
InChI |
InChI=1S/C19H41NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-19-24-25(21,22)23/h20H,2-19H2,1H3,(H,21,22,23) |
InChI Key |
NOAOISNWUKHGKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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